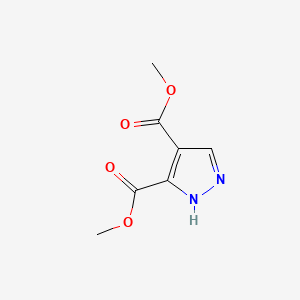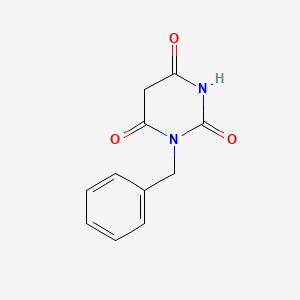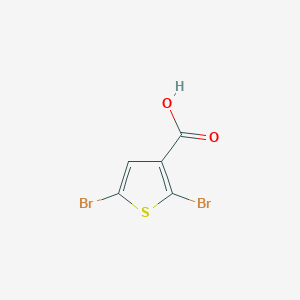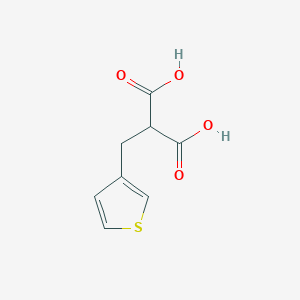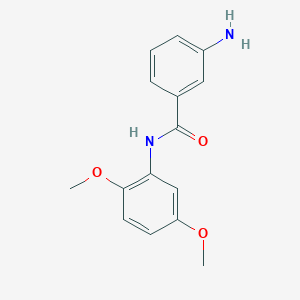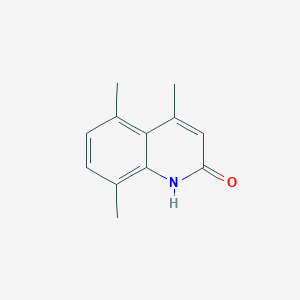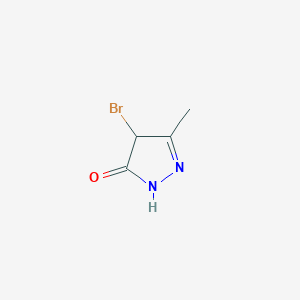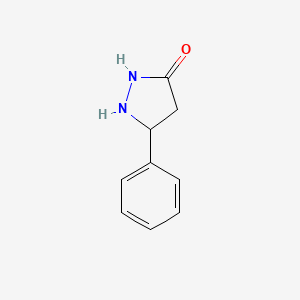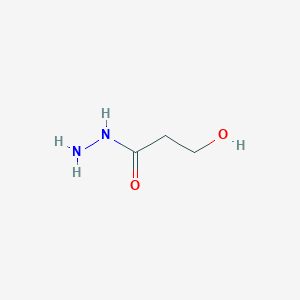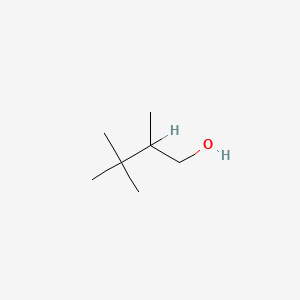
2,3,3-Trimethylbutan-1-ol
説明
Synthesis Analysis
The synthesis of 2,3,3-Trimethylbutan-1-ol involves various chemical routes, including the homologation of dimethyl ether on acid zeolites to form closely related compounds like 2,2,3-Trimethylbutane, demonstrating the versatility of solid acid catalysts in organic synthesis (Johng-Hwa Ahn, B. Temel, E. Iglesia, 2009).
Molecular Structure Analysis
Investigations into the molecular structure of compounds similar to 2,3,3-Trimethylbutan-1-ol, such as 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol, have been conducted using X-ray diffraction, revealing detailed insight into their three-dimensional arrangements and bonding characteristics (H. Koningsveld, F. V. Meurs, 1977).
Chemical Reactions and Properties
The reactivity and chemical behavior of 2,3,3-Trimethylbutan-1-ol derivatives have been studied extensively. For instance, the reaction mechanisms of triethylborane and triallylborane with 1,6-bis(trimethylsilyl)-hexa-3-ene-1,5-diynes have been explored, providing valuable insights into the chemical properties and reaction pathways of silicon-containing compounds (B. Wrackmeyer, W. Milius, O. Tok, Y. Bubnov, 2002).
Physical Properties Analysis
The physical properties, such as phase behavior and crystalline structure of closely related compounds, have been investigated to understand their behavior under different conditions. For example, the study of 2-Bromo-2, 3, 3-trimethylbutane has provided insights into its optical isotropy, density, and crystalline lattice structure (Tsutomu Koide, Y. Kato, T. Oda, 1960).
Chemical Properties Analysis
The chemical properties of 2,3,3-Trimethylbutan-1-ol derivatives, including their reactivity with oxygen and the kinetics of decomposition, have been subjects of research. The decomposition of 2,2,3,3-tetramethylbutane in the presence of oxygen has been examined, shedding light on the reaction mechanisms and kinetics of alkane oxidation processes (G. Atri, R. R. Baldwin, G. A. Evans, R. Walker, 1978).
科学的研究の応用
Vapor Pressure and Excess Gibbs Free Energies
Research by Wieczorek and Sipowska (1985) investigated the vapor pressures of 2,3,3-trimethylbutan-2-ol and its mixtures with n-heptane. The study also calculated the excess molar Gibbs free energies of these substances, providing insights into their thermodynamic properties and potential applications in chemical processes and material sciences (Wieczorek & Sipowska, 1985).
Carbonium-ion Type Reactions
Roberts and Yancey (1955) explored the carbonium-ion type reactions of C^(14)-labeled pentamethylethanol (2,3,3-trimethyl-2-butanol-1-C^(14)). Their work provided valuable information on the rearrangement and chloride exchange in these reactions, which is significant for understanding reaction mechanisms in organic chemistry (Roberts & Yancey, 1955).
Vibrational Analysis of Trimethylalkanes
A study by Crowder and Gross (1983) involved the vibrational analysis of various trimethylalkanes, including 2,3,3-trimethylpentane. This research provided detailed interpretations of liquid and solid-state infrared spectra, which are crucial for understanding molecular structures and properties in the field of molecular spectroscopy (Crowder & Gross, 1983).
Oxidation and Combustion Studies
Baldwin and Walker (1981) examined the oxidation of 2,2,3-trimethylbutane, contributing to the understanding of combustion processes and reaction kinetics. Their findings on the rate constants for H and OH attack on trimethylbutane are significant for the development of combustion models and understanding fuel behavior under various conditions (Baldwin & Walker, 1981).
Decomposition in the Presence of Oxygen
Research conducted by Atri, Baldwin, Evans, and Walker (1978) on the decomposition of 2,2,3-trimethylbutane in the presence of O2 offered insights into reaction mechanisms and kinetic processes relevant to chemical engineering and material sciences (Atri et al., 1978).
Synthesis of α-Methylenebutyrolactone
MatsudaIsamu (1978) discussed a method for α-methylenebutyrolactone synthesis using homoallyl alcohols, contributing to the field of organic synthesis and pharmaceutical research (MatsudaIsamu, 1978).
Anti-Knock Additive in Fuel
A study by Atef et al. (2019) on the use of 2,2,3-trimethylbutane (triptane) as an anti-knock additive in fuel provided critical insights into its ignition properties and potential applications in improving fuel efficiency and reducing emissions in the automotive industry (Atef et al., 2019).
Safety And Hazards
The safety information for 2,3,3-Trimethylbutan-1-ol indicates that it is potentially hazardous. The hazard statements include H226, H315, H319, and H335, which correspond to flammable liquid and vapor, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
特性
IUPAC Name |
2,3,3-trimethylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWVOLGZHKFWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70958009 | |
| Record name | 2,3,3-Trimethylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trimethylbutan-1-ol | |
CAS RN |
36794-64-6 | |
| Record name | 2,3,3-Trimethylbutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036794646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3-Trimethylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70958009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1266958.png)
![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)
![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)
